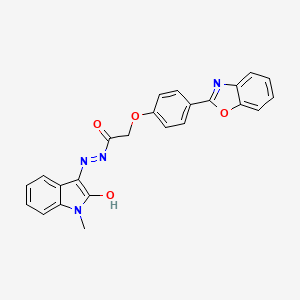
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines elements of benzoxazole, phenoxy, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative.
Attachment of the Phenoxy Group: The benzoxazole derivative is then reacted with a phenol derivative under suitable conditions to form the phenoxy linkage.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Hydrazide Formation: The final step involves the condensation of the indole derivative with hydrazine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: The phenoxy and benzoxazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases and various solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and indole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (5-chloro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
100476-54-8 |
|---|---|
Molekularformel |
C24H18N4O4 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
2-[4-(1,3-benzoxazol-2-yl)phenoxy]-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C24H18N4O4/c1-28-19-8-4-2-6-17(19)22(24(28)30)27-26-21(29)14-31-16-12-10-15(11-13-16)23-25-18-7-3-5-9-20(18)32-23/h2-13,30H,14H2,1H3 |
InChI-Schlüssel |
FORZHMZPDRKYDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


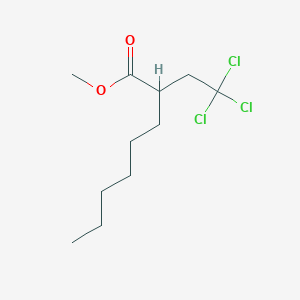
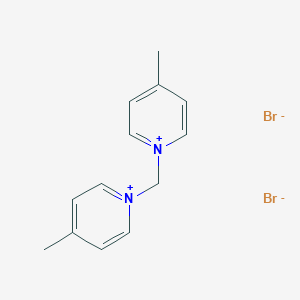
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
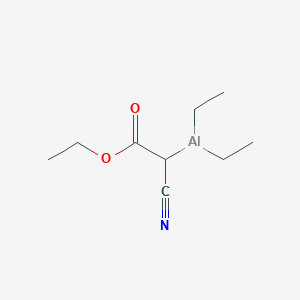

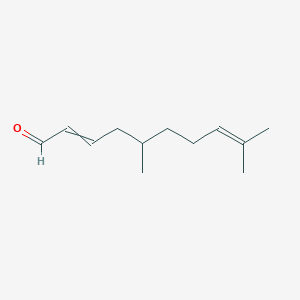
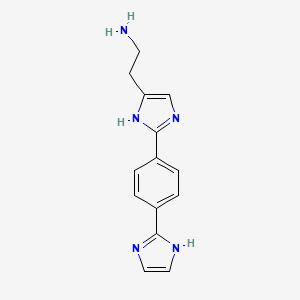


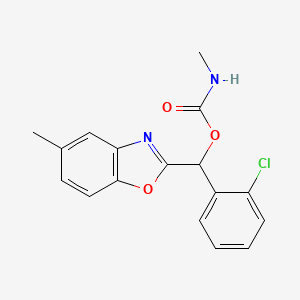

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
